N'-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide
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Overview
Description
N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide is a chemical compound known for its unique structure and properties It is a hydrazone derivative, characterized by the presence of a hydrazide group attached to an octane chain and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide typically involves the condensation reaction between 4-methylacetophenone and octanehydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
- N’-[(1E)-1-(4-methylphenyl)ethylidene]methanesulfonohydrazide
- 4-Hydroxy-N’-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide
Uniqueness
N’-[(1E)-1-(4-methylphenyl)ethylidene]octanehydrazide is unique due to its long octane chain, which imparts distinct physical and chemical properties compared to its analogs
Properties
Molecular Formula |
C17H26N2O |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-4-5-6-7-8-9-17(20)19-18-15(3)16-12-10-14(2)11-13-16/h10-13H,4-9H2,1-3H3,(H,19,20)/b18-15+ |
InChI Key |
WKPWIAJYGMVMQB-OBGWFSINSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCC(=O)NN=C(C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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